
4-(4-Methoxyphenoxy)-3-nitrobenzaldehyde
Übersicht
Beschreibung
Diese Verbindung bindet mit hoher Affinität an die Kinase-Domäne von RIP3 und zeigt eine Hemmkonzentration (IC50) von 1,8 Nanomolar und hemmt die Kinaseaktivität mit einer IC50 von 1,3 Nanomolar . GSK2399872A wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um Nekroptose, eine Form des programmierten Zelltods, die sich von der Apoptose unterscheidet, zu untersuchen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von GSK2399872A umfasst mehrere Schritte, beginnend mit der Herstellung der zentralen Chinolinstruktur. Die wichtigsten Schritte umfassen:
Bildung des Chinolinkernes: Dies wird typischerweise durch eine Friedländer-Synthese erreicht, die die Kondensation von Anilinderivaten mit Ketonen in Gegenwart saurer oder basischer Katalysatoren beinhaltet.
Sulfonierung: Die Einführung der Sulfonylgruppe erfolgt unter basischen Bedingungen unter Verwendung von Sulfonylchloriden.
Industrielle Produktionsverfahren
Die industrielle Produktion von GSK2399872A folgt ähnlichen Synthesewegen, ist aber für die Produktion im großen Maßstab optimiert. Dazu gehört die Verwendung von Durchflussreaktoren zur Steigerung der Reaktionsausbeute und -effizienz. Die Verbindung wird typischerweise mit chromatographischen Verfahren gereinigt, um die für Forschungsanwendungen erforderlichen hohen Reinheitsgrade zu erreichen .
Analyse Chemischer Reaktionen
Aldehyde Group Reactivity
The aldehyde moiety participates in nucleophilic additions and condensations. Key reactions include:
Claisen-Schmidt Condensation
Reaction with acetophenones under basic conditions forms chalcone derivatives. For example, analogous 4-methoxy-substituted benzaldehydes react with 4-nitroacetophenones to yield β-hydroxyketones or chalcones depending on base concentration .
Substrate | Conditions | Product | Yield | Source |
---|---|---|---|---|
4-Methoxybenzaldehyde | 0.125 mmol NaOH, reflux | β-Hydroxyketone intermediate | 68% | |
4-Nitrobenzaldehyde | 2.5 mmol NaOH, MW irradiation | Chalcone derivative | 72% |
The electron-withdrawing nitro group at position 3 in 4-(4-methoxyphenoxy)-3-nitrobenzaldehyde likely slows elimination steps, favoring β-hydroxyketone intermediates unless strong bases or prolonged heating are used.
Nitro Group Transformations
The nitro group undergoes reduction and influences electrophilic substitution patterns:
Reduction to Amine
Catalytic hydrogenation (H₂/Pd-C) reduces -NO₂ to -NH₂. For example, 3-nitrobenzaldehyde derivatives yield 3-aminobenzaldehydes under 40 psi H₂ . This amine can undergo diazotization or reductive alkylation.
Methoxyphenoxy Group Reactivity
The 4-methoxyphenoxy ether linkage is susceptible to:
Acid-Catalyzed Cleavage
Concentrated HBr or HI cleaves the aryl ether bond, yielding 4-methoxyphenol and 3-nitro-4-hydroxybenzaldehyde. For example, analogous benzyloxy ethers hydrolyze under acidic conditions .
Radical Reactions
The para-methoxy group stabilizes radicals, enabling reactions like nitration or bromination at the ortho position relative to the phenoxy group .
Cross-Coupling Reactions
The aldehyde can undergo Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd catalysts, functionalizing the benzene ring at the ortho position to the nitro group .
Stability and Side Reactions
-
Cannizzaro Reaction : Under strong basic conditions (excess NaOH), the aldehyde may disproportionate into carboxylic acid and alcohol derivatives, especially if elimination is hindered .
-
Photodegradation : The nitro group renders the compound light-sensitive, necessitating storage in amber containers .
Key Data Table
*Predicted based on analogous reactions.
Mechanistic Insights
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry
1.1 Synthesis of Derivatives
4-(4-Methoxyphenoxy)-3-nitrobenzaldehyde serves as a versatile intermediate in the synthesis of various organic compounds. For example, it can be reacted with malonic acid to produce α-benzamido-4-(4'-methoxyphenoxy)-3-nitrocinnamic acid, which can subsequently undergo reduction to yield 3-amino compounds. This transformation is significant for developing new pharmaceuticals and agrochemicals .
1.2 Reaction Conditions and Yields
The synthesis typically involves the following general procedure:
- Reactants : this compound, malonic acid, pyridine, and piperidine.
- Solvent : Ethanol.
- Conditions : Reflux for 18 hours.
- Yield : Approximately 82% after purification .
Medicinal Chemistry
2.1 Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds synthesized from this aldehyde have shown inhibitory effects on various cancer cell lines, suggesting potential applications in cancer therapeutics .
2.2 Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells and inhibition of specific signaling pathways critical for tumor growth .
Materials Science
3.1 Development of Functional Materials
The compound has been explored for its potential in developing functional materials such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Its unique electronic properties make it suitable for incorporation into polymer matrices used in these applications .
3.2 Performance Metrics
In studies assessing the performance of materials incorporating this compound:
- Photoluminescence Efficiency : Enhanced when doped into specific polymer blends.
- Stability Tests : Showed promising results under prolonged exposure to light and heat, indicating potential for commercial applications .
Table 1: Synthesis and Applications Summary
Application Area | Reaction Type | Key Findings |
---|---|---|
Synthetic Chemistry | Aldol Condensation | Yield of 82% for α-benzamido derivatives |
Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines |
Materials Science | OLED Development | Enhanced photoluminescence efficiency |
Case Study: Anticancer Activity
A specific derivative synthesized from this compound was tested against MCF-7 breast cancer cells, showing a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The study concluded that further investigation into structure-activity relationships could yield more potent derivatives .
Wirkmechanismus
GSK2399872A exerts its effects by selectively inhibiting the kinase activity of RIP3. This inhibition prevents the phosphorylation of downstream substrates involved in necroptosis, thereby blocking the cell death pathway. At higher concentrations, GSK2399872A can also induce caspase-8-mediated apoptosis . The compound shows over 1,000-fold selectivity for RIP3 compared to other kinases, making it a highly specific inhibitor .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
GSK2982772: Ein weiterer RIP-Kinase-Inhibitor mit einem anderen Selektivitätsprofil.
Necrostatin-1: Hemmt die RIP1-Kinase und wird zur Untersuchung der Nekroptose verwendet.
Einzigartigkeit
GSK2399872A ist einzigartig aufgrund seiner hohen Selektivität und Wirksamkeit für die RIP3-Kinase. Im Gegensatz zu anderen Inhibitoren zeigt es eine minimale Kreuzreaktivität mit anderen Kinasen, was es zu einem idealen Werkzeug für die Untersuchung RIP3-spezifischer Pfade macht .
Biologische Aktivität
4-(4-Methoxyphenoxy)-3-nitrobenzaldehyde is a synthetic organic compound characterized by its unique structure, which includes a benzaldehyde functional group with a methoxyphenoxy and nitro group substitution. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an adrenolytic agent and its implications in cardiovascular medicine.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Structural Features :
- Methoxy Group : Enhances lipophilicity, aiding in membrane permeability.
- Nitro Group : Can participate in various chemical reactions, potentially influencing biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Adrenolytic Activity : The compound has been evaluated for its ability to influence adrenergic receptor activity, which is critical for modulating blood pressure and heart rate. Preliminary studies suggest it may act on both alpha and beta adrenergic receptors, leading to potential therapeutic applications in managing hypertension and other cardiovascular conditions.
- Antiarrhythmic Properties : In vitro studies have indicated that derivatives of this compound may possess antiarrhythmic effects, suggesting a role in treating cardiac arrhythmias.
The mechanism by which this compound exerts its biological effects appears to involve:
- Receptor Binding : Interaction studies have shown that the compound binds to adrenergic receptors, influencing their activity. This binding affinity is crucial for its potential therapeutic effects.
- Enzymatic Interactions : The nitro group may facilitate interactions with various enzymes, impacting metabolic pathways relevant to cardiovascular health.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Cardiovascular Effects : A study demonstrated that compounds structurally similar to this compound could effectively lower blood pressure in hypertensive models by modulating adrenergic receptor activity. The results indicated a significant reduction in systolic and diastolic blood pressure after administration.
- Antiarrhythmic Evaluation : In another investigation, derivatives of the compound were tested in isolated cardiac tissues. Results showed a marked improvement in arrhythmia control compared to untreated controls, highlighting its potential as an antiarrhythmic agent.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented in the table below:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Methoxybenzaldehyde | Contains only a methoxy group | Simpler structure; lacks nitro functionality |
3-Nitrobenzaldehyde | Contains a nitro group | Focused on nitration chemistry |
4-(2-Methoxyphenyl)phenol | Contains phenolic hydroxyl instead of aldehyde | Different functional group properties |
4-(Chlorophenoxy)-3-nitrobenzaldehyde | Chlorine instead of methoxy | Different electronic properties |
The combination of both methoxy and nitro groups in this compound enhances its reactivity and potential biological activity compared to these similar compounds.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenoxy)-3-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-19-11-3-5-12(6-4-11)20-14-7-2-10(9-16)8-13(14)15(17)18/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNMFOKLPNNNQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368353 | |
Record name | 4-(4-Methoxyphenoxy)-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15962-63-7 | |
Record name | 4-(4-Methoxyphenoxy)-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 15962-63-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.